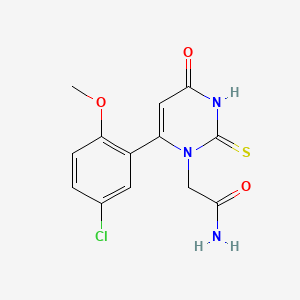

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Übersicht

Beschreibung

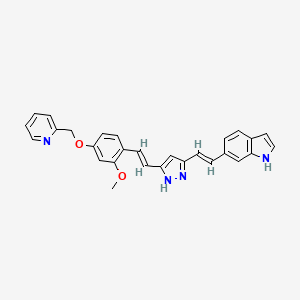

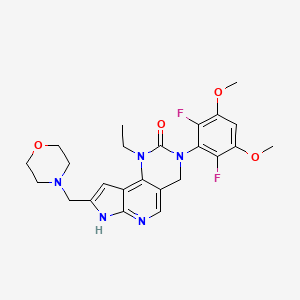

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a thioxo group (-C=S), a methoxy group (-O-CH3), and a chloro group (-Cl) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. For example, the thioxo group might be susceptible to nucleophilic attack, and the chloro group on the phenyl ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Treatment

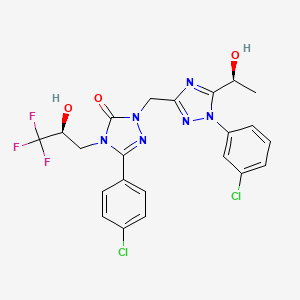

PF-06282999 has been used in research for the treatment of cardiovascular diseases . However, it was discontinued due to lack of clinical efficacy .

Inhibition of Myeloperoxidase (MPO) Enzyme

PF-06282999 is an irreversible inactivator of myeloperoxidase (MPO), a peroxidase enzyme that produces hypohalous acids . This property makes it a potential candidate for treating diseases where MPO is implicated.

Pharmacokinetics and Disposition Studies

Studies have been conducted to understand the pharmacokinetics and disposition of PF-06282999 across animals and humans . These studies help in predicting human pharmacokinetics and elimination mechanisms.

Bioavailability Studies

PF-06282999 has good pharmacokinetics and oral availability (100%/86%/75%/76% in mice/rats/dogs/monkeys), making it a suitable candidate for oral administration .

Cytochrome P450 (CYP) Enzyme Interaction

PF-06282999 exhibited no relevant reversible and time- or NADPH-dependent inhibitory effects against human CYP450 enzymes in vitro . This property is important as it reduces the risk of drug-drug interactions.

Drug Discovery and Development

The development and testing of PF-06282999 provide valuable insights for drug discovery and development, especially for drugs targeting cardiovascular diseases .

Safety and Hazards

Wirkmechanismus

Target of Action

PF-06282999 is primarily an inhibitor of myeloperoxidase (MPO) . MPO is an enzyme involved in the body’s immune response, and its inhibition can have significant effects on the body’s inflammatory response.

Mode of Action

PF-06282999 acts as a suicide substrate for MPO . This means that it binds to the MPO enzyme and undergoes a transformation that results in the irreversible inactivation of the enzyme . This effectively reduces the activity of MPO in the body.

Biochemical Pathways

The inhibition of mpo can impact various inflammatory pathways in the body, potentially leading to a reduction in inflammation and oxidative stress .

Pharmacokinetics

PF-06282999 has shown good oral bioavailability and moderate plasma protein binding across various species . It is resistant to metabolic turnover from liver microsomes and hepatocytes, suggesting elimination via non-metabolic routes . The compound has demonstrated low to moderate plasma clearances and renal clearance is projected as the major clearance mechanism in humans .

Result of Action

The inhibition of MPO by PF-06282999 can lead to a decrease in the production of reactive oxygen species, which are involved in oxidative stress and inflammation . This could potentially lead to a reduction in inflammation and oxidative damage in the body.

Action Environment

The action of PF-06282999 can be influenced by various environmental factors. For instance, its absorption and bioavailability can be affected by factors such as the pH of the stomach and the presence of food . .

Eigenschaften

IUPAC Name |

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYNYWFGIDGBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide | |

CAS RN |

1435467-37-0 | |

| Record name | PF-06282999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435467370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06282999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06282999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3O4Q2NC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

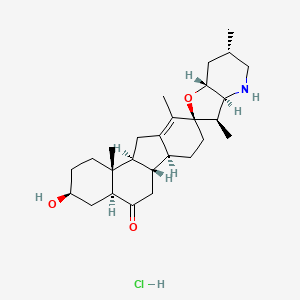

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)?

A: PF-06282999 functions as an irreversible, mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] This means it requires catalytic turnover by MPO to form a covalent bond and permanently disable the enzyme. [] While the exact binding details are not provided in the papers, this inactivation effectively reduces MPO activity and downstream hypochlorous acid production. []

Q2: How does PF-06282999 impact drug metabolism, specifically involving CYP3A4?

A: Research shows that PF-06282999 acts as a pregnane X receptor (PXR) agonist. [] This activation leads to the induction of CYP3A4 mRNA and increased midazolam-1′-hydroxylase activity, indicating increased CYP3A4 enzyme activity. [, ] This induction was confirmed in human hepatocytes, where PF-06282999 caused a significant increase in CYP3A4 mRNA and enzyme activity. []

Q3: What is the clinical significance of PF-06282999's interaction with CYP3A4?

A: The induction of CYP3A4 by PF-06282999 has implications for potential drug-drug interactions. Clinical studies demonstrated a dose-dependent decrease in midazolam exposure (AUC and Cmax) after 14 days of PF-06282999 treatment. [] This interaction highlights the need to consider potential dosage adjustments for co-administered drugs metabolized by CYP3A4. []

Q4: How was the potential for PF-06282999 to cause drug-drug interactions assessed preclinically?

A: Scientists used a combination of in vitro, in silico, and biomarker methodologies. [] In vitro studies in human hepatocytes measured CYP3A4 induction. [] In silico modeling with Simcyp software predicted the magnitude of drug-drug interactions based on PF-06282999 and midazolam pharmacokinetics. [] Biomarkers like 4β-hydroxycholesterol/cholesterol and urinary 6β-hydroxycortisol/cortisol ratios were also monitored in clinical trials. []

Q5: Beyond CYP3A4 induction, what is known about the metabolism and excretion of PF-06282999?

A: PF-06282999 demonstrates resistance to metabolic breakdown by liver microsomes and hepatocytes from various species, including humans. [] This low metabolic turnover is consistent with its physicochemical properties. [] Studies indicate that renal excretion of the unchanged parent compound is the primary clearance mechanism in humans. []

Q6: What is the significance of PF-06282999’s effect on atherosclerotic lesions in preclinical models?

A: In Ldlr-/- mice, a model of atherosclerosis, PF-06282999 treatment did not alter overall lesion area but significantly reduced the necrotic core area within the plaques. [] This suggests that MPO inhibition might contribute to plaque stabilization rather than directly affecting plaque size. []

Q7: What are the potential implications of reduced necrotic core area in atherosclerotic lesions observed with PF-06282999 treatment?

A: Necrotic cores contribute to plaque instability and rupture, which can lead to acute cardiovascular events. [] Although further research is needed, the observed reduction in necrotic core area with PF-06282999 suggests a potential for this compound to improve plaque stability and potentially reduce the risk of adverse cardiovascular events. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.